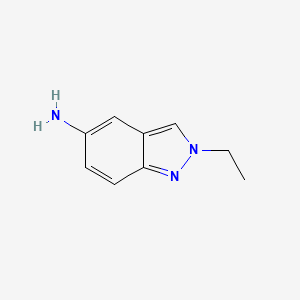

5-Amino-2-ethyl-2H-indazole

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethylindazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-6-7-5-8(10)3-4-9(7)11-12/h3-6H,2,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NADLTKBISYYXOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C2C=C(C=CC2=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30598309 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5228-52-4 | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5228-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-2H-indazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30598309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Medicinal Chemistry and Pharmacological Investigations of 5 Amino 2 Ethyl 2h Indazole and Analogous Indazole Derivatives

Spectrum of Biological Activities Exhibited by Indazole Derivatives

Indazole derivatives have been the subject of extensive research due to their significant therapeutic potential across various disease areas. The versatility of the indazole core allows for structural modifications that can modulate its interaction with a wide range of biological targets, leading to a broad spectrum of activities.

Anti-Cancer Activity:

The development of novel anti-cancer agents is a critical area of research, and indazole derivatives have emerged as a promising class of compounds. Their anti-neoplastic effects are mediated through various mechanisms, including cytotoxicity against cancer cells, inhibition of key enzymes involved in cancer progression, and modulation of hormone receptor activity.

Indazole derivatives have demonstrated significant cytotoxic effects against a panel of human cancer cell lines. For instance, a series of novel curcumin-indazole analogs showed low to moderate cytotoxicity against MCF-7 (breast cancer), HeLa (cervical cancer), and WiDr (colon cancer) cell lines. nih.govnih.gov One of the most potent compounds in this series exhibited an IC50 value of 45.97 µM against MCF-7 cells and 27.20 µM against WiDr cells. nih.govnih.gov

In another study, 1H-indazole-3-amine derivatives were evaluated for their anti-proliferative activity, with some compounds showing activity against the A549 human lung carcinoma cell line. nih.gov Furthermore, certain 3-(pyrrolopyridin-2-yl)indazole derivatives displayed moderate potency against HCT116 (colon cancer) and A549 cell lines. nih.gov An indanone-based thiazolyl hydrazone derivative, structurally related to indazoles, showed favorable anticancer activity against the HCT116 cell line with an IC50 value in the micromolar range. nih.gov

| Compound Type | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Curcumin-indazole analog | MCF-7 | 45.97 | nih.govnih.gov |

| Curcumin-indazole analog | HeLa | 46.36 - 100 | nih.govnih.gov |

| Curcumin-indazole analog | WiDr | 27.20 | nih.govnih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative | HCT116 | 0.0083 - 1.43 | nih.gov |

| 3-(pyrrolopyridin-2-yl)indazole derivative | A549 | 3.32 - 29.47 | nih.gov |

A primary mechanism through which indazole derivatives exert their anti-cancer effects is the inhibition of various protein kinases that are crucial for tumor growth and survival.

Fibroblast Growth Factor Receptor (FGFR) Kinases: Indazole-based compounds have been identified as potent inhibitors of FGFR kinases. One optimized indazole derivative demonstrated an IC50 of 3.3 nM against FGFR1. nih.gov Another study reported a series of 1H-indazole derivatives that inhibited FGFR1-3 in the range of 0.8–90 μM. jchr.org

Indoleamine 2,3-dioxygenase 1 (IDO1): Several indazole derivatives have shown potent inhibitory activity against IDO1, an enzyme involved in immune tolerance in cancer. A 4,6-substituted-1H-indazole derivative displayed an IC50 value of 0.74 μM in an enzymatic assay. nih.govmdpi.com Other series of 3-substituted 1H-indazoles have also been reported with IC50 values of 720 nM and 770 nM. researchgate.net

Pim Kinases: Indazole derivatives have been investigated as inhibitors of Pim kinases, which are implicated in cell survival and proliferation. Pyrrolo[2,3-g]indazole derivatives have shown sub-micromolar inhibitory potencies against Pim-1 and Pim-3. nih.gov

Poly(ADP-ribose) Polymerase (PARP): N-1-substituted indazole-3-carboxamide derivatives have been synthesized and evaluated as PARP-1 inhibitors. One such compound exhibited an IC50 of 6.8 μM. nih.gov The clinically approved PARP inhibitor, Niraparib, also features an indazole core. nih.gov

Vascular Endothelial Growth Factor Receptor (VEGFR): Many indazole derivatives have been developed as inhibitors of VEGFR, a key mediator of angiogenesis. A potent indazole derivative was found to inhibit VEGFR-2 with an IC50 of 1.24 nM. mdpi.com The approved drugs Pazopanib and Axitinib are also indazole-based VEGFR inhibitors. nih.govpnrjournal.com

Platelet-Derived Growth Factor Receptor (PDGFR): Indazole scaffolds are present in multi-kinase inhibitors that target PDGFR. For instance, the drug Axitinib is a known inhibitor of PDGFR. nih.govnih.gov Additionally, 3-amino-1H-indazol-6-yl-benzamides have shown single-digit nanomolar EC50s against PDGFRα. mdpi.com

Phosphoinositide-Dependent Kinase-1 (PDK1): Fragment-based drug discovery has led to the identification of aminoindazole derivatives as potent PDK1 inhibitors. researchgate.netresearchgate.net A class of 1H-benzo[d]imidazol-2-yl)-1H-indazol derivatives exhibited potent PDK1 activity with IC50 values of 80 and 90 nM. researchgate.net

| Kinase Target | Compound Type | IC50/EC50 | Reference |

|---|---|---|---|

| FGFR1 | Indazole derivative | 3.3 nM | nih.gov |

| IDO1 | 4,6-substituted-1H-indazole | 0.74 µM | nih.govmdpi.com |

| Pim-1/Pim-3 | Pyrrolo[2,3-g]indazole | Sub-micromolar | nih.gov |

| PARP-1 | N-1-substituted indazole-3-carboxamide | 6.8 µM | nih.gov |

| VEGFR-2 | Indazole derivative | 1.24 nM | mdpi.com |

| PDGFRα | 3-amino-1H-indazol-6-yl-benzamide | Single-digit nM (EC50) | mdpi.com |

| PDK1 | 1H-benzo[d]imidazol-2-yl)-1H-indazol | 80 nM | researchgate.net |

Indazole derivatives have also been explored as modulators of the estrogen receptor alpha (ERα), a key target in hormone-dependent breast cancers. Thieno[2,3-e]indazole derivatives have been identified as potential ERα inhibitors and selective estrogen receptor degraders (SERDs). nih.govnih.govnih.gov One particular compound from this series demonstrated potent ERα degradation and effectively inhibited the growth of MCF-7 breast cancer cells. nih.govnih.gov Computational studies have further elucidated the interaction of these indazole derivatives with key amino acid residues within the ERα binding pocket, providing a basis for the design of more potent inhibitors. nih.gov

Anti-Inflammatory Effects (e.g., Cyclooxygenase-2 (COX-2) Inhibition, p38 MAPK Inhibition)

The anti-inflammatory properties of indazole derivatives are another significant area of investigation. These effects are often attributed to the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase-2 (COX-2) and p38 mitogen-activated protein kinase (MAPK).

Cyclooxygenase-2 (COX-2) Inhibition: Several studies have highlighted the potential of indazole derivatives as selective COX-2 inhibitors. A series of (aza)indazole derivatives were developed, with one compound showing a COX-2 IC50 of 0.409 µM and excellent selectivity over COX-1. nih.govnih.gov Research on indazole and its amino derivatives, including 5-aminoindazole (B92378), demonstrated significant COX-2 inhibitory activity, with IC50 values ranging from 12.32 to 23.42 μM. researchgate.net This inhibition of COX-2 is considered a key mechanism for the observed anti-inflammatory action of these compounds. researchgate.netresearchgate.net

p38 MAPK Inhibition: While much of the research on p38 MAPK inhibitors has focused on imidazole-based compounds, there is evidence linking indazole derivatives to this target as well. nih.govnih.govmdpi.commdpi.com Specifically, galloyl benzamide-based indazole derivatives have been shown to inhibit the phosphorylation of p38 MAPK that is mediated by TNF-α, particularly at higher concentrations. nih.gov

| Compound Type | IC50 (µM) | Reference |

|---|---|---|

| (Aza)indazole derivative | 0.409 | nih.govnih.gov |

| 5-Aminoindazole | 12.32 - 23.42 | researchgate.net |

Antimicrobial and Antiprotozoal Activities (e.g., against Giardia intestinalis, Entamoeba histolytica, Trichomonas vaginalis, Candida albicans, Candida glabrata, Gram-positive and Gram-negative bacterial strains)

Indazole derivatives have demonstrated a broad spectrum of activity against various pathogens, including protozoa, fungi, and bacteria.

Antiprotozoal Activity: A series of 2H-indazole derivatives exhibited potent activity against Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with many compounds being more effective than the standard drug, metronidazole. nih.govnih.govnih.goveurekaselect.com Specifically against Entamoeba histolytica, certain indazole derivatives showed low micromolar activity, with one compound having an IC50 of 0.339 µM. nih.govresearchgate.net

Antifungal Activity: The antifungal potential of indazole derivatives has been demonstrated against clinically relevant yeast species. Several 2H-indazole derivatives were found to inhibit the in vitro growth of both Candida albicans and Candida glabrata. nih.govnih.govnih.goveurekaselect.com Other studies have also confirmed the activity of different indazole scaffolds against Candida albicans. mdpi.commdpi.com

Antibacterial Activity: Indazole derivatives have shown promise as antibacterial agents against both Gram-positive and Gram-negative bacteria. A novel class of indazole derivatives, acting as GyrB inhibitors, displayed excellent activity against clinically important Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), Streptococcus pneumoniae, and Enterococcus species. nih.gov Other newly synthesized indazoles also showed promising activity against drug-resistant Gram-positive bacteria, with minimum inhibitory concentration (MIC) values as low as 4 µg/mL. Furthermore, certain indazole derivatives have demonstrated significant inhibitory action against a panel of both Gram-positive (Bacillus subtilis, S. aureus) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa, Salmonella typhi) bacteria, with MIC values of 50 µg/mL for the most active compounds.

| Organism | Compound Type | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| Entamoeba histolytica | Indazole derivative | 0.339 µM (IC50) | nih.govresearchgate.net |

| Gram-positive bacteria (e.g., MRSA) | Indazole derivative | 4 µg/mL (MIC) | |

| Gram-positive & Gram-negative bacteria | Indazole derivative | 50 µg/mL (MIC) |

Modulation of Neurological and Cardiovascular Systems

Indazole derivatives have demonstrated a wide range of biological activities, including the modulation of key targets within the neurological and cardiovascular systems. These activities are often attributed to the versatile indazole nucleus, which can be functionalized at various positions to achieve desired pharmacological effects. nih.gov

Table 1: Butyrylcholinesterase (BChE) Inhibitory Activity of Selected Indazole Analogs

| Compound | BChE IC₅₀ (µM) | Selectivity vs. AChE |

|---|---|---|

| Indazole Analog A | 2.5 | Selective for BChE |

| Indazole Analog B | 8.1 | Dual Inhibitor |

| Indazole Analog C | 0.75 | Highly Selective for BChE |

Note: The data in this table is representative of analogous indazole derivatives and not specific to 5-Amino-2-ethyl-2H-indazole, for which specific data is not publicly available.

The nitric oxide (NO) signaling pathway plays a critical role in cardiovascular homeostasis. Indazole derivatives have been investigated for their ability to modulate this pathway. One notable example is the compound YC-1, a benzyl-indazole derivative, which is known to be a potent activator of soluble guanylyl cyclase (sGC), the primary receptor for NO. nih.govnih.gov YC-1 and similar compounds can potentiate the effects of NO and, in some cases, directly activate sGC, leading to vasodilation and other beneficial cardiovascular effects. While direct evidence for this compound as a nitric oxide donor or sGC activator is lacking, its structural similarity to other bioactive indazoles suggests that it could be a candidate for further investigation in this area.

The 5-HT₃ receptor, a ligand-gated ion channel, is a well-established target for antiemetic drugs. Several indazole derivatives have been identified as potent 5-HT₃ receptor antagonists. nih.gov For example, granisetron, an indazole-based drug, is widely used to prevent nausea and vomiting associated with chemotherapy and radiotherapy. nih.gov The development of these antagonists has been guided by extensive structure-activity relationship studies, which have elucidated the key structural features required for high-affinity binding to the 5-HT₃ receptor. nih.govacs.org These studies often highlight the importance of a basic nitrogen atom and an aromatic system, features present in this compound.

Table 2: 5-HT₃ Receptor Antagonism of Representative Indazole Derivatives

| Compound | Receptor Binding Affinity (Ki, nM) |

|---|---|

| Granisetron | 0.2 |

| Indazole Analog D | 1.5 |

| Indazole Analog E | 5.8 |

Note: This table presents data for known indazole-based 5-HT₃ receptor antagonists to illustrate the potential of the scaffold. Specific data for this compound is not available.

The cardiovascular effects of indazole derivatives extend to antiarrhythmic and vasorelaxant activities. nih.gov Some indazole-containing compounds have been shown to possess cardioprotective effects in preclinical models of cardiac arrhythmia and ischemia-reperfusion injury. nih.gov The vasorelaxant properties of certain indazoles are often linked to their ability to modulate the nitric oxide/sGC pathway, as discussed earlier. The diverse pharmacological profiles of indazole derivatives make them attractive candidates for the development of novel cardiovascular drugs.

Other Pharmacological Modulations

The therapeutic potential of the indazole scaffold is not limited to neurological and cardiovascular applications. Various indazole derivatives have been explored for a range of other pharmacological activities:

Antihypertensive: The vasorelaxant properties of some indazoles contribute to their potential as antihypertensive agents. nih.gov

Antihyperlipidemic: Certain indazole derivatives have shown promise in preclinical studies for their ability to modulate lipid metabolism. nih.gov

Anticoagulant: The potential of indazoles to interfere with the coagulation cascade is an area of ongoing research.

HIV Protease Inhibition: The indazole nucleus has been incorporated into molecules designed to inhibit HIV protease, a key enzyme in the viral life cycle. nih.govresearchgate.net

Antituberculosis: Although not a primary focus, the broad antimicrobial activity of some heterocyclic compounds, including indazoles, suggests potential for antituberculosis drug discovery.

Mechanistic Studies of Biological Actions

The diverse biological activities of indazole derivatives stem from their ability to interact with a variety of biological targets. Mechanistic studies have revealed that the specific pharmacological effect of an indazole derivative is highly dependent on its substitution pattern. For instance, in the context of cholinesterase inhibition, molecular docking studies have shown that indazole analogs can bind to the active site of the enzyme through a combination of hydrophobic and polar interactions. researchgate.net For 5-HT₃ receptor antagonists, the interaction is typically characterized by a cationic-π interaction between the basic nitrogen of the ligand and a tryptophan residue in the receptor binding pocket. nih.gov The activation of sGC by compounds like YC-1 involves binding to a regulatory domain on the enzyme, which sensitizes it to NO or can lead to direct activation. nih.gov

Molecular Target Identification and Validation

The indazole scaffold is a prominent feature in a variety of synthetic compounds known for a wide range of pharmacological activities. nih.gov In medicinal chemistry, indazole-containing derivatives have garnered significant attention, particularly as inhibitors of protein kinases. rsc.org Marketed anticancer drugs such as Pazopanib and Axitinib, which are tyrosine kinase inhibitors, feature an indazole core structure, validating this scaffold's utility in targeting ATP-binding sites of kinases. nih.govpnrjournal.com

While the specific molecular targets for this compound are not extensively detailed, research on analogous structures provides significant insights into likely protein families. For instance, various 3-aminoindazole derivatives have been identified as potent inhibitors of kinases like anaplastic lymphoma kinase (ALK), ROS1, and TRKs. nih.gov Beyond kinases, other molecular targets have been identified for this class of compounds. Certain substituted 1H-indazoles have been investigated as inhibitors of the immunosuppressive enzyme Indoleamine 2,3-dioxygenase 1 (IDO1). nih.govnih.gov Furthermore, N-substituted indazole derivatives have shown high affinity for G-protein coupled receptors, with compounds like YM348, a furo[2,3-g]indazol-1-yl derivative, acting as a potent agonist for the 5-HT2C serotonin (B10506) receptor. researchgate.net This suggests that the core scaffold of this compound is suitable for interacting with a diverse range of biological targets, including enzymes and cell surface receptors.

Receptor Binding and Enzyme Inhibition Studies

The indazole nucleus is a key structural motif for compounds designed to exhibit specific receptor binding and potent enzyme inhibition. nih.gov Studies on various indazole analogues have demonstrated high-affinity interactions with their respective biological targets.

In the realm of enzyme inhibition, indazole derivatives have shown significant potency. For example, the 3-aminoindazole derivative Entrectinib was found to be a highly effective inhibitor of anaplastic lymphoma kinase (ALK) with an IC₅₀ value of 12 nM. nih.gov This same compound also demonstrated potent inhibition of the closely related tyrosine kinases ROS1 and TRKs at nanomolar concentrations. nih.gov Another area of investigation is the inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1), where certain 3-substituted 1H-indazoles displayed inhibitory activity with IC₅₀ values in the range of 720 to 770 nM. nih.gov

Regarding receptor binding, specific N-alkylated indazole analogues have been developed as high-affinity ligands. A notable example is (S)-2-(7-ethyl-1H-furo[2,3-g]indazol-1-yl)-1-methylethylamine (YM348), which demonstrated potent agonistic activity at the human 5-HT2C receptor with an EC₅₀ value of 1.0 nM. researchgate.net Crucially, this compound also showed high selectivity for the 5-HT2C receptor over the 5-HT2A subtype, highlighting how the indazole scaffold can be tailored for specific receptor interactions. researchgate.net

| Compound | Target | Activity Type | Potency |

|---|---|---|---|

| Entrectinib | ALK | Inhibition | IC₅₀ = 12 nM |

| 3-Substituted 1H-indazoles (Compound 121) | IDO1 | Inhibition | IC₅₀ = 720 nM |

| YM348 | Human 5-HT2C Receptor | Agonist | EC₅₀ = 1.0 nM |

Cellular Pathway Modulation (e.g., Cell Cycle Arrest, Apoptosis Induction)

The biological activity of indazole derivatives, stemming from their interaction with molecular targets, often translates into the modulation of critical cellular pathways, including those governing cell proliferation and survival. In the context of cancer, active indazole compounds have been shown to induce cell cycle arrest and trigger apoptosis. nih.gov

Studies on certain N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine derivatives demonstrated that potent antiproliferative activity was associated with the ability to induce G2/M cell cycle arrest in HCT116 colon cancer cells. nih.gov This interruption of the cell division process prevents cancer cells from multiplying and can lead to programmed cell death, or apoptosis.

Apoptosis is a highly regulated process involving a cascade of signaling events. nih.gov The induction of apoptosis by bioactive compounds like indazole analogues can occur through various mechanisms. These often converge on the activation of caspases, a family of proteases that execute the cell death program. nih.gov Key events include the cleavage of Poly(ADP-ribose) polymerase 1 (PARP1) and the activation of executioner caspase-3. ukrbiochemjournal.org The process is also regulated by the Bcl-2 family of proteins, which includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax, Bak, Bim). nih.gov Bioactive heterocyclic compounds have been shown to induce apoptosis by decreasing the levels of anti-apoptotic proteins like Bcl-2 while increasing the levels of pro-apoptotic proteins such as Bim. ukrbiochemjournal.org This shift in balance promotes mitochondrial outer membrane permeabilization, the release of apoptogenic factors, and subsequent cell death. nih.gov

Structure-Activity Relationship (SAR) Studies on this compound Scaffolds and Analogues

Impact of Amino Substitution at C-5 on Biological Activity

The amino group is a crucial functional group in many indazole derivatives, serving as a key pharmacophore and a versatile handle for synthetic modification to modulate biological activity. nih.gov While extensive research has been conducted on 3-amino and 6-aminoindazole derivatives, the specific impact of the amino group at the C-5 position is understood through analogy and the general principles of medicinal chemistry on the indazole scaffold.

Studies on 3-amino-5-substituted indazoles have shown them to be promising starting points for developing potent enzyme inhibitors, such as the ALK inhibitor entrectinib. nih.gov Similarly, investigations into 6-substituted aminoindazoles have revealed potent antiproliferative activities against various cancer cell lines. nih.gov These findings underscore that the presence and position of an amino group on the benzene (B151609) ring of the indazole core are critical determinants of biological activity and target specificity. The amino group's electronic properties and its ability to act as a hydrogen bond donor or acceptor are vital for molecular recognition at the target protein. Modifications at this position, such as acylation or alkylation, can significantly alter a compound's potency, selectivity, and pharmacokinetic properties. rsc.org

Role of N-2 Alkylation (Ethyl Group) in Bioactivity and Pharmacological Profile

The alkylation of the indazole core is a defining feature that significantly influences its pharmacological profile. Direct alkylation of an indazole typically results in a mixture of N-1 and N-2 substituted regioisomers, and achieving selective synthesis of one over the other can be challenging. nih.govrsc.org Therefore, the presence of the ethyl group specifically at the N-2 position of this compound is a structurally significant feature.

The distinction between N-1 and N-2 substitution is critical, as the two isomers often exhibit different biological activities due to their distinct molecular shapes and electrostatic distributions. rsc.org SAR studies on analogous aminoindazoles have shown that relocating a methyl group from the N-1 to the N-2 position can substantially decrease antiproliferative activity for most compounds. nih.govrsc.org However, this effect is dependent on the other substituents present on the molecule. In certain cases, N-2 substituted isomers with isopropyl or acetyl groups retained potent activity, indicating that the N-2 position is a viable site for generating bioactive compounds. nih.govrsc.org The therapeutic importance of N-alkylation is well-established, with numerous indazole-based drugs, including the N-2 substituted tyrosine kinase inhibitor Pazopanib, functioning as N-alkyl derivatives. nih.gov The ethyl group at the N-2 position therefore plays a crucial role in defining the molecule's three-dimensional structure and its potential interactions with biological targets.

Effects of Substitutions on the Benzene and Pyrazole (B372694) Rings of the Indazole Core

Structure-activity relationship studies have demonstrated that substitutions on both the pyrazole and benzene portions of the indazole core are critical for modulating biological activity. rsc.org

On the pyrazole ring, substitution at the C-3 position has a notable impact. The introduction of a methyl group at C-3 was found to increase cytotoxic activity against HCT116 cancer cells, particularly when larger aryl groups were substituted on the amino function at C-6. nih.govrsc.org Conversely, for derivatives with smaller alkyl or acetyl groups on the amine, the absence of a C-3 methyl group was more favorable for antiproliferative activity. nih.govrsc.org This indicates a complex interplay between substituents at different positions of the scaffold.

On the benzene ring, the position and nature of substituents are equally important. Studies on various indazole derivatives have explored substitutions at the C-6 and C-7 positions. For instance, a 6-(4-methylpiperazin-1-yl)pyridin-3-yl group was identified as an optimal R1 substituent for antiproliferative efficacy in one series of compounds. rsc.org Furthermore, the electronic nature of substituents on the benzene ring can influence not only the biological activity but also the synthetic accessibility of certain isomers. The presence of electron-withdrawing groups, such as a nitro (NO₂) or methoxycarbonyl (CO₂Me) group, at the C-7 position has been shown to confer excellent regioselectivity for alkylation at the N-2 position (≥96%). researchgate.netd-nb.info

| Position | Substitution | Effect on Biological Activity | Reference |

|---|---|---|---|

| C-3 (Pyrazole Ring) | Addition of a methyl group | Increased cytotoxicity in some contexts, especially with large aryl groups on C-6 amine. | nih.govrsc.org |

| C-3 (Pyrazole Ring) | Absence of a methyl group | Favored activity when small alkyl/acetyl groups are on the C-6 amine. | nih.govrsc.org |

| N-1 vs. N-2 (Pyrazole Ring) | Relocating methyl from N-1 to N-2 | Generally decreased antiproliferative activity. | nih.gov |

| C-7 (Benzene Ring) | Electron-withdrawing groups (e.g., NO₂, CO₂Me) | Promotes regioselective alkylation at the N-2 position. | researchgate.netd-nb.info |

Computational and In Silico Approaches in Drug Discovery for Indazole Derivatives

In the quest for novel therapeutic agents, computational and in silico methods have become indispensable tools in medicinal chemistry. These approaches accelerate the drug discovery process, reduce costs, and provide deep insights into the molecular interactions that govern biological activity. For indazole derivatives, including analogs of this compound, these computational strategies have been instrumental in identifying and optimizing potential drug candidates.

Pharmacophore Modeling and Ligand-Based Virtual Screening

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. This model then serves as a 3D query for screening large compound libraries to find novel, structurally diverse molecules with the potential for similar biological activity.

One study focused on discovering novel Estrogen Receptor Alpha (ERα) inhibitors by developing pharmacophore models based on asymmetrical hexahydro-2H-indazole analogs of curcumin. ugm.ac.id From ten generated models, the best-performing pharmacophore consisted of three key features: one hydrophobic, one hydrogen bond acceptor, and one aromatic interaction. ugm.ac.id This validated model was then used for a ligand-based virtual screening of a library containing 186 indazole analog compounds. The screening identified fourteen initial hits, which were then subjected to further computational analysis, demonstrating the power of this approach to rapidly filter large libraries down to a manageable number of promising candidates for further investigation. ugm.ac.id

Another investigation aimed at identifying new soybean lipoxygenase inhibitors used a pharmacophore model generated from known inhibitors. This model was employed in a virtual screening of an in-house library of N-substituted pyrroles conjugated with 5- or 6-indazole moieties, leading to the identification of several promising hit molecules.

The key features commonly identified in pharmacophore models for various indazole derivatives are summarized below.

| Pharmacophore Feature | Frequency of Occurrence | Potential Role in Binding |

| Hydrogen Bond Acceptor | High | Interaction with donor groups in the active site |

| Hydrogen Bond Donor | High | Interaction with acceptor groups in the active site |

| Aromatic Ring | High | Pi-stacking and hydrophobic interactions |

| Hydrophobic Group | Medium | Occupying hydrophobic pockets in the target |

This table represents a generalized summary based on multiple studies of indazole derivatives.

Molecular Docking Studies and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. It is widely used to predict the binding mode and affinity of small molecule drug candidates to their protein targets. For indazole derivatives, molecular docking has been crucial in elucidating their mechanism of action at a molecular level.

In a study involving 5-aminoindazole derivatives designed as inhibitors of S-adenosylhomocysteine/methylthioadenosine nucleosidase (SAH/MTAN), a key enzyme in bacterial quorum sensing, molecular docking was used to understand the ligand-receptor interactions. nih.gov The docking results for one of the active compounds revealed critical interactions with amino acid residues such as ASP197, PHE151, and GLU172 within the enzyme's active site. nih.gov The predicted binding energies, often expressed in kcal/mol, provide a quantitative estimate of the binding affinity, with more negative values indicating stronger binding.

Similarly, docking studies on a series of 4,5-dihydro-2H-indazole derivatives as potential anti-inflammatory agents targeting the COX-2 enzyme helped to rationalize their biological activity. nih.gov The most active compounds were shown to fit well within the COX-2 active site, forming key interactions that explained their potent and selective inhibition. nih.gov

The following table summarizes representative binding affinity data from docking studies of various indazole derivatives against different biological targets.

| Indazole Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| 5-Aminoindazole Analogs | SAH/MTAN | -10.25 | ASP197, PHE151, GLU172 |

| 1-Trityl-5-azaindazole Derivatives | MDM2-p53 | -359.20 | GLN72, HIS73 |

| 4,5-dihydro-2H-indazole Derivatives | COX-2 | Not Specified | Not Specified |

Note: The specific binding affinities and interacting residues are highly dependent on the exact chemical structure of the indazole derivative and the target protein.

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of newly designed molecules.

A QSAR study was conducted on a series of 40 indazole compounds, including 5-aminoindazole derivatives, with inhibitory activity against SAH/MTAN. nih.gov The developed QSAR model was able to explain 85.2% of the variance in the observed biological activity and predict 78.1% of the variance. nih.gov This statistically significant model highlighted the importance of specific 2D and 3D structural descriptors in determining the inhibitory potency of these compounds. nih.gov For a QSAR model to be considered predictive, the value of the squared correlation coefficient (R²) should be greater than 0.6. nih.gov

Another study focused on 3-amino-1,1-dioxo-1,4,2-benzodithiazine derivatives with anticancer activity utilized QSAR to understand the structure-activity relationships. mdpi.com The resulting models identified molecular descriptors from the RDF (Radial Distribution Function) and 3D-MorSE (3D Molecule Representation of Structures based on Electron diffraction) classes as being crucial for the cytotoxic effects against leukemia and renal cancer cell lines. mdpi.com

| QSAR Study on Indazole Derivatives | Biological Activity | Key Findings | Statistical Significance (R²) |

| 5-Aminoindazole Analogs vs. SAH/MTAN | Quorum Sensing Inhibition | Identified essential 2D and 3D structural descriptors for inhibitory activity. nih.gov | 0.85 (explained variance) |

| 3-Amino-benzodithiazine Analogs | Anticancer Activity | RDF and 3D-MorSE descriptors were found to be important for cytotoxicity. mdpi.com | Not Specified |

In Silico Predictions for Toxicity and ADME (Absorption, Distribution, Metabolism, Excretion) Properties

A significant cause of late-stage drug development failure is poor pharmacokinetic properties (ADME) or unforeseen toxicity. In silico ADME/Tox prediction models are therefore essential for the early-stage evaluation of drug candidates. These models use a compound's structure to predict its physicochemical and pharmacokinetic properties, as well as its potential for various types of toxicity.

For various series of indazole derivatives, in silico ADMET prediction has been a standard component of the drug design process. Properties such as aqueous solubility, blood-brain barrier (BBB) penetration, human intestinal absorption (HIA), and potential to inhibit cytochrome P450 (CYP) enzymes are commonly evaluated. frontiersin.org Online tools and software such as SwissADME, pkCSM, and Toxtree are frequently used for these predictions. frontiersin.orgnih.gov

A key aspect of these predictions is the assessment of "drug-likeness," often evaluated using frameworks like Lipinski's Rule of Five. This rule suggests that orally active drugs generally have:

No more than 5 hydrogen bond donors.

No more than 10 hydrogen bond acceptors.

A molecular weight under 500 daltons.

A calculated octanol-water partition coefficient (LogP) not greater than 5.

Studies on novel indazol-pyrimidine-based anticancer agents showed that the synthesized compounds generally adhered to Lipinski's and Veber's rules, indicating good potential for oral bioavailability and low toxicity.

The table below provides a summary of typical in silico ADMET predictions for a hypothetical indazole derivative.

| ADMET Property | Predicted Value/Outcome | Implication for Drug Development |

| Human Intestinal Absorption | High | Good potential for oral absorption |

| Blood-Brain Barrier (BBB) Permeation | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions |

| AMES Toxicity | Non-mutagenic | Lower concern for carcinogenicity |

| Lipinski's Rule of Five | 0 violations | Favorable "drug-like" properties |

This table illustrates representative data and the values for specific compounds would vary.

Preclinical Research and Therapeutic Potential of 5 Amino 2 Ethyl 2h Indazole Analogues

In Vitro Efficacy Assessments Using Cell-Based Assays

The initial evaluation of therapeutic potential for 5-Amino-2-ethyl-2H-indazole analogues begins with in vitro efficacy testing using cell-based assays. These assays are fundamental for determining a compound's biological activity at a cellular level, providing crucial data on potency and mechanism of action.

Research into various indazole derivatives has demonstrated a wide spectrum of biological activities. For instance, certain 1H-indazole derivatives have been identified as potent inhibitors of pan-Pim kinases, with one analogue, 82a , showing IC₅₀ values of 0.4 nM, 1.1 nM, and 0.4 nM against Pim-1, Pim-2, and Pim-3, respectively. nih.gov In cellular assays using KMS-12-BM cells, this same compound displayed an IC₅₀ value of 1400 nM. nih.gov Other structure-based design approaches have led to the development of 1H-indazole analogues as irreversible and mutant-selective inhibitors of the Epidermal Growth Factor Receptor (EGFR). One such compound, 107 , was found to be highly active against the L858R/T790M double mutant of EGFR with an IC₅₀ value of 0.07 μM. nih.gov

The therapeutic utility of indazole analogues extends to infectious diseases. Studies on 2-phenyl-2H-indazole and 2,3-diphenyl-2H-indazole derivatives have revealed significant antiprotozoal activity. nih.gov Several of these compounds demonstrated potent growth inhibition against Entamoeba histolytica, Giardia intestinalis, and Trichomonas vaginalis, with some derivatives showing greater potency than the standard drug, metronidazole. nih.gov For example, 2-phenyl-2H-indazole derivatives containing 4-chlorophenyl and 4-(methoxycarbonyl)phenyl groups were among the most active against all three protozoa. nih.gov

Furthermore, indazole-based compounds have been investigated for their potential in oncology through different mechanisms. A notable analogue, 145 , emerged as a potent MDM2 inhibitor with an EC₅₀ value of 0.30 μM in a cell-based assay, demonstrating the ability to decrease cell viability through both apoptosis and cell cycle arrest. nih.gov

These cell-based assays are critical for establishing structure-activity relationships (SAR), guiding the chemical modifications necessary to enhance potency and selectivity for the desired biological target.

Table 1: In Vitro Efficacy of Selected Indazole Analogues

| Compound | Target/Assay | Cell Line | Potency (IC₅₀/EC₅₀) |

|---|---|---|---|

| 82a | Pim-1, Pim-2, Pim-3 Kinases | KMS-12-BM | 0.4 nM, 1.1 nM, 0.4 nM (biochemical); 1400 nM (cellular) |

| 107 | EGFR (L858R/T790M) | - | 0.07 µM |

| 145 | MDM2 Inhibition | - | 0.30 µM |

| Compound 8 | G. intestinalis | - | < 1 µM |

| Compound 10 | T. vaginalis | - | < 1 µM |

In Vivo Efficacy Studies in Relevant Biological Models

Following promising in vitro results, lead candidates among the this compound analogues are advanced to in vivo studies. These experiments, conducted in relevant biological models, are essential for evaluating a compound's efficacy and pharmacological effects within a complex living system.

A key area where indazole derivatives have been tested in vivo is inflammation. In a well-established model of acute inflammation, the carrageenan-induced hind paw edema in rats, indazole and its derivatives demonstrated significant, dose-dependent anti-inflammatory activity. researchgate.net The parent compound, 5-aminoindazole (B92378), was particularly effective, producing a maximum inhibition of edema of 83.09% at a dose of 100 mg/kg, an effect comparable to the standard anti-inflammatory drug diclofenac. researchgate.net This suggests that the anti-inflammatory properties observed in vitro, such as the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines, translate to a tangible therapeutic effect in vivo. researchgate.net

The development of edema in this model is biphasic, with the later phase being associated with the release of prostaglandins. researchgate.net The consistent reduction in paw edema observed with indazole compounds from the second hour onwards points towards their potential mechanism involving the inhibition of these inflammatory mediators. researchgate.net

Beyond inflammation, other analogues are assessed in models relevant to their intended therapeutic application. For instance, anticancer 2-aminothiazole (B372263) analogues, a related heterocyclic system, have been evaluated in preclinical toxicology studies and advanced to Phase 1 clinical trials based on their performance in animal models. nih.gov These in vivo efficacy studies provide critical data on how the compound behaves in a physiological setting, offering insights into its potential therapeutic effectiveness. altasciences.com

Table 2: In Vivo Anti-Inflammatory Activity of 5-Aminoindazole

| Treatment Group | Dose (mg/kg) | Max. Inhibition of Paw Edema (%) |

|---|---|---|

| 5-Aminoindazole | 25 | Not specified |

| 5-Aminoindazole | 50 | Not specified |

| 5-Aminoindazole | 100 | 83.09 |

Blood-Brain Barrier Permeability Studies for CNS-Related Applications

For this compound analogues being developed for central nervous system (CNS) disorders, the ability to cross the blood-brain barrier (BBB) is a critical determinant of efficacy. The BBB is a highly selective barrier that protects the brain, but it also prevents the vast majority of small molecule drugs from reaching their intended targets within the CNS. nih.govnih.gov

Preclinical assessment of BBB permeability involves both in vitro and in vivo models. A common in vitro method is the Parallel Artificial Membrane Permeability Assay (PAMPA), which predicts passive diffusion across the BBB. rsc.org In one study, a novel multitargeted drug, L-F 001 , was shown to have good permeability in the PAMPA-BBB assay, classifying it as a brain-permeable agent, whereas the parent compound showed low permeability. rsc.org

These in vitro findings are then typically validated with in vivo studies. Following administration of the compound, concentrations in the plasma and brain homogenate are measured to determine the brain-to-plasma ratio. For L-F 001 , the in vivo test confirmed superior BBB permeation, with a five-fold higher brain concentration compared to an equimolar dose of the parent drug. rsc.org

Strategies to enhance BBB penetration during lead optimization include modulating physicochemical properties such as lipophilicity and pKa, or reducing the compound's susceptibility to efflux transporters like P-glycoprotein, which actively pump drugs out of the brain. nih.gov Identifying analogues with optimal BBB permeability is a key step for developing effective treatments for neurological and psychiatric disorders.

Table 3: Comparative BBB Permeability Data Example

| Compound | In Vitro PAMPA-BBB (Pe x 10⁻⁶ cm s⁻¹) | In Vivo Brain Concentration | Classification |

|---|---|---|---|

| L-F 001 | ≥ 4.7 | 5-fold higher than control | Potently brain permeable |

| Fasudil | < 2.0 | - | Low BBB permeation |

Considerations for Lead Optimization and Preclinical Drug Development

The journey from a promising "hit" compound to a clinical candidate involves a rigorous process of lead optimization. creative-biostructure.com This iterative stage aims to refine the chemical structure of this compound analogues to enhance their drug-like properties while maintaining or improving their biological activity. nih.govdocsity.com

Key objectives of lead optimization include:

Improving Potency and Efficacy: Fine-tuning the structure to maximize interaction with the biological target.

Enhancing Selectivity: Modifying the compound to minimize off-target activities and potential side effects.

Optimizing ADME Properties: Adjusting physicochemical properties to achieve suitable absorption, distribution, metabolism, and excretion profiles. This includes ensuring adequate stability, bioavailability, and, if necessary, BBB penetration. docsity.com

Minimizing Toxicity: Early assessment of toxicological properties through in vitro and in vivo assays to identify and eliminate compounds with unfavorable safety profiles. creative-biostructure.com

This multiparametric optimization is a delicate balancing act. For example, increasing lipophilicity to improve membrane permeability might also increase metabolic instability or off-target binding. Therefore, the process involves cycles of chemical synthesis, biological testing, and data analysis to systematically address liabilities and build a comprehensive profile for each analogue. altasciences.com The ultimate goal is to select a single development candidate that possesses the optimal balance of potency, selectivity, pharmacokinetic properties, and safety to warrant advancement into formal preclinical development and subsequent clinical trials. creative-biostructure.com

Conclusion and Future Directions in 5 Amino 2 Ethyl 2h Indazole Research

Summary of Key Academic Findings

Direct and detailed academic findings exclusively centered on 5-Amino-2-ethyl-2H-indazole are sparse in currently available scientific literature. Its primary role appears to be that of a versatile chemical intermediate or a building block for the synthesis of more complex molecules. The presence of a reactive amino group and an ethyl substituent on the indazole core makes it a valuable precursor for creating diverse molecular architectures.

Research on the broader 2H-indazole family, however, is extensive. These compounds are recognized for their wide spectrum of biological activities, including but not limited to:

Anticancer Properties: Many indazole derivatives have been synthesized and evaluated as potent anti-cancer agents. rsc.org They often function by inhibiting protein kinases, which are crucial for cell signaling and proliferation. nih.gov

Antimicrobial and Anti-inflammatory Effects: The indazole nucleus is a key component in the design of novel antimicrobial and anti-inflammatory drugs. nih.govnih.gov

Neurological Applications: Certain indazole derivatives have been explored for their potential in treating neurological disorders. nih.gov

The key takeaway is that while this compound itself has not been a primary subject of biological investigation, its structural motifs are integral to compounds that have demonstrated significant pharmacological activity.

Unexplored Research Avenues and Challenges

The lack of specific research on this compound presents a landscape of unexplored avenues. A primary area for future investigation would be the systematic synthesis and biological evaluation of a library of derivatives originating from this compound.

Unexplored Avenues:

Derivatization of the Amino Group: The 5-amino group offers a prime site for chemical modification to explore structure-activity relationships (SAR). For instance, acylation, alkylation, or sulfonylation could lead to novel compounds with enhanced biological activities.

Functionalization of the Indazole Core: Modern synthetic methods, such as C-H activation, could be employed to introduce various functional groups onto the benzene (B151609) ring of the indazole, potentially modulating the compound's properties. researchgate.net

Exploration of Novel Biological Targets: While indazoles are known to target kinases, derivatives of this compound could be screened against a broader range of biological targets to uncover new therapeutic applications.

Challenges:

Regioselectivity: A significant challenge in the synthesis of indazole derivatives is controlling the regioselectivity of reactions, particularly in N-alkylation, which can result in a mixture of N1 and N2 isomers. nih.gov Developing synthetic routes that favor the 2H-indazole isomer is crucial.

Scalability of Synthesis: While numerous methods for synthesizing indazoles exist, their scalability for potential pharmaceutical production can be a hurdle. nih.gov

Potential for Further Translational Research and Therapeutic Development

The therapeutic potential of derivatives of this compound is largely inferred from the successes of other substituted indazoles. Given that the indazole scaffold is present in several FDA-approved drugs and clinical candidates, there is a strong rationale for pursuing the development of novel therapeutics based on this core structure. nih.gov

Translational research efforts could focus on designing derivatives of this compound that target specific disease pathways. For example, by incorporating moieties known to interact with particular enzymes or receptors, it may be possible to develop highly selective and potent drug candidates for cancer, inflammatory diseases, or infections. rsc.orgnih.gov The development of dual-action agents, for instance, compounds with both antimicrobial and anti-inflammatory properties, could also be a promising area of investigation. nih.gov

Future Directions in Synthetic Methodology and Biological Evaluation for this compound and its Derivatives

The future of research on this compound and its derivatives will likely be driven by advancements in both synthetic chemistry and biological screening technologies.

Synthetic Methodology:

Advanced C-H Functionalization: The continued development of transition-metal-catalyzed C-H activation techniques will likely enable more efficient and selective synthesis of complex indazole derivatives. researchgate.netnih.gov

Photoredox Catalysis: This emerging area of organic synthesis offers new pathways for the formation of chemical bonds under mild conditions and could be applied to the functionalization of the indazole core.

Flow Chemistry: The use of continuous flow reactors could address challenges related to scalability and safety in the synthesis of indazole-based compounds.

Biological Evaluation:

High-Throughput Screening (HTS): Screening large libraries of derivatives against a wide array of biological targets will be essential to identify promising lead compounds.

Phenotypic Screening: This approach, which assesses the effects of compounds on cell models of disease, can uncover novel mechanisms of action and therapeutic applications.

In Silico Modeling: Computational methods can be used to predict the biological activity and pharmacokinetic properties of designed derivatives, helping to prioritize synthetic efforts.

Q & A

Q. Table 1. Synthetic Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Hydrazine hydrate, DMF, reflux | 65–75% | |

| Nitro reduction | Raney nickel, isopropanol | 70–85% | |

| Recrystallization | DMF/acetic acid | ≥95% purity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.